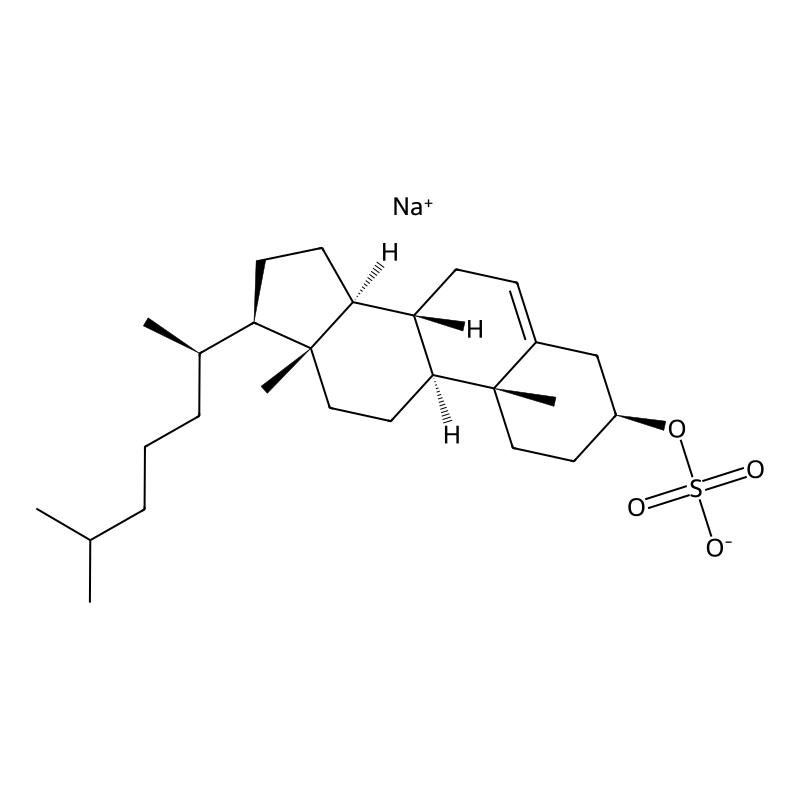

Sodium cholesteryl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Source of Cholesterol:

Sodium cholesteryl sulfate serves as a source of cholesterol in specific scientific research applications. It has been used in the preparation of Edgar's growth medium, essential for culturing and manipulating embryonic cells. This application is crucial in developmental biology research, allowing scientists to study the formation and differentiation of various cell types during early development [].

Sodium cholesteryl sulfate is a chemical compound with the molecular formula and a CAS number of 2864-50-8. It is a sodium salt derived from cholesteryl sulfate, which is an endogenous sterol component of cell membranes. This compound plays a significant role in various biological processes, including lipid metabolism and steroid synthesis. Sodium cholesteryl sulfate is characterized by its ability to form clear, colorless solutions in chloroform-methanol mixtures at concentrations of 10 mg/ml .

Sodium cholesteryl sulfate acts as a reservoir for cholesterol within cells. The enzyme STS controls its availability by converting it back to free cholesterol when needed []. Studies suggest sodium cholesteryl sulfate might also play a role in sperm maturation and fertilization by affecting sperm membrane fluidity [].

Future Research Directions

Research on sodium cholesteryl sulfate is ongoing, with a focus on understanding its involvement in:

Sodium cholesteryl sulfate exhibits several biological activities. It modulates lipid metabolism and plays a crucial role in steroid synthesis and protein activity regulation . Studies have shown that it can partially inhibit thrombin-mediated fibrinogen activation, indicating potential implications in coagulation processes . Furthermore, its presence in cell membranes suggests involvement in cellular signaling pathways and membrane integrity.

The synthesis of sodium cholesteryl sulfate typically involves the sulfation of cholesterol, followed by neutralization with sodium hydroxide or sodium carbonate to form the sodium salt. The process may include the following steps:

- Sulfation: Cholesterol is treated with sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group.

- Neutralization: The resultant cholesteryl sulfate is neutralized with sodium hydroxide or sodium carbonate.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity sodium cholesteryl sulfate.

Sodium cholesteryl sulfate has diverse applications across various fields:

- Pharmaceuticals: Used in formulations for drug delivery systems due to its ability to modulate lipid interactions.

- Biological Research: Serves as a tool for studying membrane dynamics and lipid metabolism.

- Cosmetics: Incorporated into skincare products for its potential benefits in skin barrier function.

Research indicates that sodium cholesteryl sulfate interacts with various biomolecules, affecting their functionality and stability. For instance, it has been shown to influence the activity of enzymes involved in lipid metabolism and alter membrane properties, which can impact cellular signaling pathways . These interactions are crucial for understanding its role in physiological processes and potential therapeutic applications.

Sodium cholesteryl sulfate shares similarities with several other sulfated sterols, including:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Cholesterol sulfate | Naturally occurring sterol; involved in membrane dynamics. | |

| Sodium deoxycholate | Bile salt; plays a role in fat digestion and absorption. | |

| Sodium taurocholate | C_{26}H_{45NaO_7S | Bile salt; important for emulsifying dietary fats. |

Uniqueness of Sodium Cholesteryl Sulfate

Sodium cholesteryl sulfate is unique due to its specific structural features that distinguish it from other sulfated sterols. Its role as an endogenous component of cell membranes highlights its importance in maintaining cellular integrity and function. Unlike bile salts such as sodium deoxycholate and sodium taurocholate, which primarily aid in digestion, sodium cholesteryl sulfate's functions are more closely linked to metabolic regulation and cellular signaling.

Enzymatic Synthesis: Role of SULT2B1b in Cholesterol Sulfation

The cytosolic sulfotransferase SULT2B1b is the primary enzyme responsible for catalyzing the sulfation of cholesterol to form sodium cholesteryl sulfate. This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of cholesterol. SULT2B1b exhibits high substrate specificity for cholesterol, distinguishing it from other sulfotransferases that target oxysterols or steroid hormones. Genetic polymorphisms in SULT2B1b significantly impact enzymatic activity: variants such as Arg274Gln reduce catalytic efficiency by >99%, while Thr73Met and Pro69Ala impair substrate affinity (Km increases 3–5-fold). These findings underscore the enzyme’s sensitivity to structural modifications and its role in interindividual metabolic variability.

Table 1: Kinetic Parameters of SULT2B1b Allozymes for Cholesterol Sulfation

| Allozyme | Km (μM) | Vmax (nmol/min/mg) | kcat/Km (mL/min/mg) |

|---|---|---|---|

| Wild-type | 8.2 ± 1.1 | 8.5 ± 0.9 | 1.04 |

| Pro69Ala | 25.4 ± 3.2* | 0.7 ± 0.1* | 0.03* |

| Arg274Gln | 32.1 ± 4.5* | 0.04 ± 0.01* | 0.001* |

Metabolic Pathways: Conversion to Cholesterol via Steroid Sulfatase

CS is hydrolyzed back to cholesterol by steroid sulfatase (STS), a microsomal enzyme expressed in the epidermis, liver, and placenta. This reversible conversion forms the "cholesterol sulfate cycle," critical for maintaining epidermal barrier integrity. In X-linked ichthyosis, STS deficiency leads to CS accumulation in the stratum corneum (up to 10% of total lipids), causing pathological scaling. Developmental studies in fetal rat epidermis reveal coordinated regulation: cholesterol sulfotransferase (CSTase) activity peaks during barrier formation (gestational day 19), while STS activity rises postnatally (day 21).

Tissue-Specific Expression: Hepatic and Reproductive Tract Dynamics

Hepatic Regulation

SULT2B1b is highly expressed in the liver, where it modulates gluconeogenesis by antagonizing hepatocyte nuclear factor 4α (HNF4α). CS inhibits acetyl-CoA synthetase (Acss), reducing HNF4α acetylation and nuclear exclusion. Transgenic overexpression of SULT2B1b in mice suppresses hepatic glucose output and improves insulin sensitivity, highlighting its therapeutic potential in metabolic disorders.

Reproductive Tissues

In the human fetal adrenal gland, mitochondria efficiently convert CS to pregnenolone sulfate (1.6 nmol/min/mg protein), a precursor for placental progesterone synthesis. Conversely, in ovarian granulosa cells, CS inhibits cAMP-stimulated progesterone production by downregulating steroidogenic acute regulatory (StAR) protein and P450scc expression. This dual role underscores its tissue-specific regulatory effects.

Table 2: Tissue-Specific CS Metabolism

Regulatory Mechanisms: Hormonal and Developmental Influences

CS metabolism is tightly regulated by hormonal and developmental cues:

- Hormonal Control: Glucocorticoids, thyroid hormone, and estrogen accelerate epidermal barrier formation in fetal rats by upregulating CSTase and STS activities.

- Developmental Regulation: In utero, CSTase activity surges tenfold during stratum corneum development (gestational day 17–19), while STS activation coincides with postnatal barrier maturation.

- Transcriptional Feedback: HNF4α induces SULT2B1b expression, creating a negative feedback loop to limit gluconeogenic activity.

Sodium cholesteryl sulfate stabilizes cellular membranes by integrating into lipid bilayers and modulating their physical properties. In human erythrocytes, SCS reduces membrane fluidity by restricting phospholipid acyl chain motion, thereby enhancing resistance to osmotic stress and mechanical deformation [2] [3]. This stabilization is attributed to hydrogen bonding between the sulfate group and polar lipid headgroups, which tightens lipid packing while maintaining bilayer integrity.

In spermatozoa, SCS localizes preferentially to the plasma membrane of the head and midpiece, where it constitutes up to 15% of total membrane lipids [2]. Radioautography and detergent extraction studies demonstrate that SCS forms a protective barrier over the acrosomal region, preventing premature enzyme activation during epididymal maturation [2]. This steric and electrostatic shielding is critical for maintaining sperm viability until fertilization, where enzymatic cleavage of the sulfate group triggers capacitation [2].

Table 1: Membrane Stabilization Effects of Sodium Cholesteryl Sulfate

| System | SCS Concentration | Observed Effect | Mechanism |

|---|---|---|---|

| Erythrocytes | 5–10 mol% | Reduced hemolysis under osmotic stress | Enhanced lipid packing [3] |

| Spermatozoa | 10–15 mol% | Delayed acrosome reaction | Enzyme inhibition [2] |

| Synthetic PE* | 5–20 mol% | Suppressed hexagonal phase transition | Bilayer stabilization [3] |

*PE: Phosphatidylethanolamine

Lipid Bilayer Modulation: Phase Transition Effects and Fusion Inhibition

SCS exerts concentration-dependent effects on lipid phase behavior. In phosphatidylethanolamine (PE) membranes, which naturally adopt non-bilayer hexagonal (H~II~) phases, 5–20 mol% SCS suppresses H~II~ formation by increasing interfacial hydration and lateral pressure [3]. This stabilization is reversed by calcium ions, which bind to the sulfate group and neutralize its charge, enabling membrane fusion and leakage [3].

The compound’s ability to inhibit fusion has been quantified in egg PE liposomes, where 10 mol% SCS reduces fusion rates by 70% under calcium-free conditions [3]. This anti-fusogenic property is critical in biological contexts such as sperm-egg interaction, where SCS must be enzymatically removed to permit membrane fusion during fertilization [2].

Table 2: Phase Transition and Fusion Modulation by Sodium Cholesteryl Sulfate

| Lipid System | SCS (mol%) | Calcium (mM) | Phase Behavior | Fusion Rate (% control) |

|---|---|---|---|---|

| Egg PE | 0 | 0 | Hexagonal (H~II~) | 100 |

| Egg PE + SCS | 10 | 0 | Lamellar | 30 |

| Egg PE + SCS | 10 | 5 | Mixed lamellar/non-lamellar | 85 |

Liposome Engineering: Enhanced Drug Loading and Delivery Systems

SCS enhances liposomal drug delivery by enabling remote loading of cationic therapeutics. In Doxil®-like stealth liposomes, SCS forms stable complexes with ammonium sulfate, creating a pH gradient that drives doxorubicin accumulation into the aqueous core [4]. At a 5:38:56 molar ratio (SCS:cholesterol:HSPC), these liposomes achieve 90% drug encapsulation efficiency and sustained release over 72 hours [4].

The sulfate group also improves liposome stability in serum by reducing protein adsorption. PEGylated SCS liposomes exhibit a 3-fold increase in circulation half-life compared to conventional formulations, attributed to steric stabilization and reduced macrophage uptake [4].

Table 3: Liposome Formulations Incorporating Sodium Cholesteryl Sulfate

| Application | Lipid Composition* | Drug Loaded | Encapsulation Efficiency |

|---|---|---|---|

| Cancer Therapy | HSPC:Chol:SCS:PEG (56:38:5:1) | Doxorubicin | 92% [4] |

| Membrane Studies | DOPE:SCS (80:20) | None | N/A [5] |

| Gene Delivery | DOTAP:DOPC:SCS (50:40:10) | siRNA | 78% [5] |

*HSPC: Hydrogenated soy phosphatidylcholine; DOPE: Dioleoylphosphatidylethanolamine

Membrane Protein Regulation: Adhesion Molecule Interactions

SCS mediates platelet adhesion through non-canonical pathways independent of glycoprotein Ib or IIb/IIIa. At 1–2 μg/well surface density, SCS supports the adhesion of 3.75 × 10^6 platelets/μL under static conditions, with adherent cells exhibiting spread morphologies [6]. Perfusion studies at arterial shear stresses (10 dyn/cm²) confirm rapid platelet deposition, suggesting a role in atherosclerotic thrombus formation [6].

The adhesion mechanism involves charge interactions between the sulfate group and platelet surface proteoglycans, as evidenced by inhibition with soluble SCS (IC~50~ = 25 μg/mL) [6]. This contrasts with estrone sulfate, which lacks adhesive capacity, highlighting the importance of the cholesterol backbone in docking to membrane receptors [6].

Sodium cholesteryl sulfate demonstrates remarkable selectivity in its modulation of protein kinase C isoforms, exhibiting a distinct preference for epithelial-specific variants. Research has established that this steroid sulfate preferentially activates protein kinase C epsilon, eta, and zeta isoforms while demonstrating minimal effects on protein kinase C alpha and delta variants [1] [2]. The isoform-specific nature of this activation represents a fundamental mechanism whereby cholesterol metabolism directly influences cellular signaling pathways.

The protein kinase C eta isoform shows particularly pronounced responses to sodium cholesteryl sulfate activation. Kinetic analyses reveal that cholesterol sulfate achieves a maximum velocity (Vmax) that is 3.6 times greater than that observed with phosphatidylserine plus phorbol ester activation, while maintaining comparable Michaelis-Menten constant (Km) values [2]. This enhanced activation efficiency occurs specifically in epithelial tissues, where protein kinase C eta is predominantly expressed in close association with epithelial differentiation processes [2] [3].

The cellular redistribution patterns provide additional evidence for isoform-specific effects. Treatment with sodium cholesteryl sulfate induces rapid translocation of protein kinase C epsilon, eta, and zeta isoforms from the cytosolic fraction to the cytoskeletal fraction within one hour, with sustained redistribution maintained for at least 44 hours [1]. In contrast, protein kinase C alpha and delta isoforms show no redistribution under identical experimental conditions [1]. This selective translocation pattern correlates with the tissue-specific expression profiles of these isoforms, with epsilon, eta, and zeta variants being preferentially expressed in epithelial tissues [1] [2].

The functional significance of this isoform selectivity becomes apparent through its relationship with keratinocyte differentiation. The activation of protein kinase C epsilon, eta, and zeta by sodium cholesteryl sulfate corresponds directly with the induction of granular layer differentiation markers including filaggrin and loricrin expression [1]. This differentiation program can be blocked by the protein kinase C inhibitor GF 109203X, confirming the essential role of protein kinase C activation in mediating the cellular effects of cholesterol sulfate [1].

Table 1 summarizes the isoform-specific activation patterns, cellular redistribution characteristics, and temporal dynamics of protein kinase C modulation by sodium cholesteryl sulfate.

Phosphatidylinositol 3-Kinase Pathway Interactions

Sodium cholesteryl sulfate exerts significant modulatory effects on the phosphatidylinositol 3-kinase signaling pathway through enhancement of substrate specificity rather than general pathway activation. The compound specifically enhances phosphatidylinositol 3-kinase selectivity for phosphatidylinositol 4,5-bisphosphate, thereby maintaining the normal signaling cascade that generates the second messenger phosphatidylinositol 3,4,5-trisphosphate [4] [5]. This substrate selectivity enhancement represents a sophisticated regulatory mechanism that preserves pathway fidelity while optimizing signal transduction efficiency.

The molecular mechanism underlying this substrate selectivity involves direct modulation of phosphatidylinositol 3-kinase activity toward its preferred substrate. Research demonstrates that cholesterol sulfate and sulfatide specifically inhibit the free catalytic subunit p110 alpha while failing to inhibit homologous phosphatidylinositol 3-kinase variants [6] [7]. This selective inhibition pattern contributes to the enhanced substrate specificity by directing enzymatic activity toward the physiologically relevant phosphatidylinositol 4,5-bisphosphate substrate rather than alternative phosphoinositide targets [4].

The physiological significance of this pathway modulation becomes particularly evident in pancreatic beta cell function. Sodium cholesteryl sulfate treatment significantly increases protein kinase B/AKT activation in pancreatic beta cells, which represents a key downstream effector of the phosphatidylinositol 3-kinase pathway [8]. This enhanced AKT activation correlates with improved beta cell survival and function, demonstrating the therapeutic potential of cholesterol sulfate in maintaining glucose homeostasis [8] [9].

The pathway interactions extend beyond direct enzymatic effects to include transcriptional regulation. Cholesterol sulfate stimulates the activation of cAMP response element-binding protein, a key transcription factor in the maintenance of efficient glucose sensing, beta cell survival, insulin gene transcription, and insulin exocytosis [8]. Importantly, this cAMP response element-binding protein activation occurs through mechanisms independent of the protein kinase B/AKT pathway, suggesting multiple parallel signaling cascades are activated by cholesterol sulfate [8].

Table 3 presents the comprehensive effects of sodium cholesteryl sulfate on phosphatidylinositol 3-kinase pathway components, including substrate selectivity enhancement, downstream effector activation, and tissue-specific functional outcomes.

Gluconeogenesis Regulation: Inhibition of Glucose-6-phosphatase and Phosphoenolpyruvate carboxykinase

Sodium cholesteryl sulfate demonstrates potent inhibitory effects on hepatic gluconeogenesis through targeted suppression of key regulatory enzymes. The compound specifically inhibits the expression of glucose-6-phosphatase and phosphoenolpyruvate carboxykinase, two rate-limiting enzymes in the gluconeogenic pathway [10] [11]. This inhibition occurs through a sophisticated molecular mechanism involving the gluconeogenic transcription factor hepatocyte nuclear factor 4 alpha.

The regulatory mechanism centers on the modulation of hepatocyte nuclear factor 4 alpha acetylation status and subcellular localization. Sodium cholesteryl sulfate treatment leads to decreased expression of acetyl-CoA synthetase, which reduces the availability of acetyl-CoA required for hepatocyte nuclear factor 4 alpha acetylation [10]. This reduction in acetylation promotes the nuclear exclusion of hepatocyte nuclear factor 4 alpha, thereby preventing its transcriptional activation of gluconeogenic genes [10] [11].

The molecular pathway involves an intricate feedback system where hepatocyte nuclear factor 4 alpha serves as a transcriptional activator of cholesterol sulfotransferase SULT2B1b, the enzyme responsible for cholesterol sulfate synthesis [11]. This creates a negative feedback loop wherein hepatocyte nuclear factor 4 alpha promotes the synthesis of its own inhibitor, providing a sophisticated mechanism for preventing uncontrolled gluconeogenesis [11]. The feedback regulation is mediated through the combined effects of decreased sirtuin 1 expression and increased hepatocyte nuclear factor 4 alpha acetylation in the absence of cholesterol sulfate [12] [13].

Physiological studies demonstrate the functional significance of this regulatory system. Mice with genetic ablation of cholesterol sulfotransferase SULT2B1b show increased gluconeogenic gene expression and elevated fasting glucose levels, confirming the essential role of cholesterol sulfate in restraining hepatic glucose production [10] [11]. The administration of cholesterol sulfate or overexpression of SULT2B1b in transgenic mice effectively inhibits hepatic gluconeogenesis and alleviates metabolic abnormalities in diet-induced obesity and leptin-deficient mouse models [10].

The clinical relevance of this pathway is underscored by the development of thiocholesterol, a hydrolysis-resistant derivative of cholesterol sulfate that demonstrates superior activity in inhibiting gluconeogenesis and improving insulin sensitivity in high-fat diet-induced diabetic mice [11]. This synthetic analog provides proof-of-concept for the therapeutic potential of targeting the cholesterol sulfate-hepatocyte nuclear factor 4 alpha axis in metabolic disorders.

Table 4 details the specific effects of sodium cholesteryl sulfate on gluconeogenic enzymes, including the molecular mechanisms of inhibition and the physiological consequences for glucose homeostasis.

Keratinocyte Differentiation: Barrier Function and Gene Expression

Sodium cholesteryl sulfate serves as a potent inducer of keratinocyte differentiation, orchestrating a comprehensive program of gene expression changes that promote epidermal barrier formation. The compound stimulates the expression of critical barrier proteins including filaggrin and loricrin while simultaneously decreasing the expression of basal layer markers such as keratin 1 [1] [14]. This coordinated regulation represents a key mechanism whereby cholesterol metabolism directly influences epidermal development and barrier function.

The transcriptional regulation of differentiation markers involves multiple signaling pathways. Sodium cholesteryl sulfate induces filaggrin expression through the activation of retinoic acid receptor-related orphan receptor alpha, which serves as both a transcriptional target and a ligand-binding partner for cholesterol sulfate [15]. The sulfate moiety of cholesterol sulfate forms additional hydrogen bonds with the ligand-binding domain of retinoic acid receptor-related orphan receptor alpha compared to cholesterol alone, thereby enhancing molecular interactions and transcriptional activity [4] [15].

The regulation of transglutaminase 1 represents another key aspect of cholesterol sulfate-mediated differentiation. This enzyme catalyzes the formation of cornified envelopes in terminally differentiated keratinocytes and is essential for barrier function [14] [16]. Sodium cholesteryl sulfate acts as a transcriptional activator of the transglutaminase 1 gene through the activator protein 1 pathway, increasing the expression of Fra-1, Fra-2, and Jun D transcription factors [14] [16]. The responsive elements for cholesterol sulfate in the transglutaminase 1 gene promoter are located between nucleotide positions -819 and -549, distinct from calcium-responsive elements [16].

The temporal dynamics of keratinocyte differentiation reveal the sophisticated nature of cholesterol sulfate regulation. During normal epidermal development, cholesterol sulfate levels increase from 1% to 5% of total lipid content as keratinocytes migrate from the basal to the granular layer, creating an "epidermal cholesterol sulfate cycle" that coordinates differentiation timing [14] [17]. This cycle is mediated by the differential expression of cholesterol sulfotransferase SULT2B1b in lower epidermal layers and steroid sulfatase in outer layers [14].

The functional consequences of this differentiation program extend beyond individual protein expression to encompass barrier function optimization. Cholesterol sulfate treatment stimulates cornification processes and enhances the formation of cross-linked envelopes, which are essential structural components of the epidermal barrier [14] [18]. The compound also modulates the expression of involucrin, a precursor protein involved in cornified envelope assembly, through protein kinase C-mediated phosphorylation of activator protein 1 transcription factors [14] [16].

Table 5 provides a comprehensive overview of keratinocyte differentiation markers regulated by sodium cholesteryl sulfate, including the specific regulatory mechanisms and functional roles of each component in barrier formation.

The regulatory network governing keratinocyte differentiation involves complex interactions between multiple signaling pathways. Table 6 illustrates the hepatocyte nuclear factor 4 alpha regulatory network, demonstrating how cholesterol sulfate coordinates metabolic and differentiation processes through interconnected feedback mechanisms.